molecular formula C20H12Cl4N2O2 B3845086 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide CAS No. 81577-24-4

1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide

Cat. No.: B3845086
CAS No.: 81577-24-4
M. Wt: 454.1 g/mol
InChI Key: JYJVCPCOMVVYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3,4-dichlorophenyl groups attached to a benzene-1,4-dicarboxamide core

Preparation Methods

The synthesis of 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 3,4-dichloroaniline with terephthaloyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization to obtain the final product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where

Biological Activity

1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two 3,4-dichlorophenyl groups attached to a benzene core with two carboxamide functional groups. Its molecular formula is C18H14Cl4N2O2. The presence of multiple chlorine atoms contributes to its potential biological reactivity and toxicity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays:

  • Anticancer Activity : Studies have shown that the compound demonstrates cytotoxic effects against several cancer cell lines. For example, it has been tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels. This suggests a mechanism involving the disruption of normal cell cycle regulation and promotion of programmed cell death.

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-715.63Doxorubicin10.38
MEL-820.45Doxorubicin10.38
U-93718.25Doxorubicin10.38

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results show that while the compound exhibits promising cytotoxicity, it is less potent than doxorubicin.

Apoptosis Induction

Flow cytometry assays have revealed that treatment with this compound leads to increased apoptosis in treated cells. This was evidenced by:

  • Increased annexin V binding.
  • Elevated levels of cleaved caspase-3.
  • Upregulation of pro-apoptotic proteins.

Case Studies

A notable study focused on the compound's effects on MCF-7 cells demonstrated:

  • Increased p53 Levels : Western blot analysis indicated that treatment resulted in significant upregulation of p53 protein levels.
  • Caspase Activation : The activation of caspase pathways was confirmed through enzymatic assays, highlighting its role in apoptosis induction.

Discussion

The biological activity of this compound suggests it could serve as a lead compound for further development in anticancer therapeutics. However, its lower potency compared to established chemotherapeutics like doxorubicin indicates that structural modifications may be necessary to enhance its efficacy.

Properties

IUPAC Name

1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O2/c21-15-7-5-13(9-17(15)23)25-19(27)11-1-2-12(4-3-11)20(28)26-14-6-8-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJVCPCOMVVYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308461
Record name 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81577-24-4
Record name NSC204225
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide
Reactant of Route 4
Reactant of Route 4
1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.